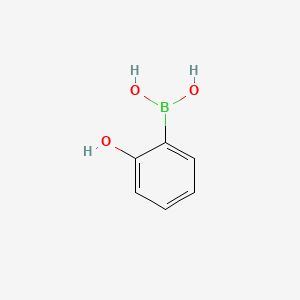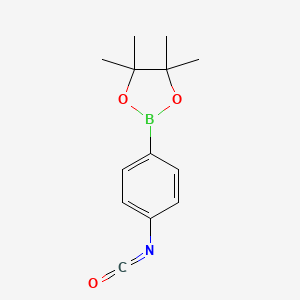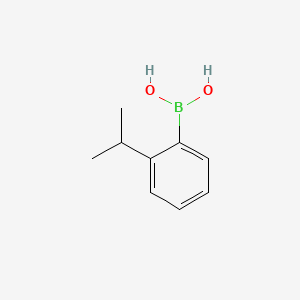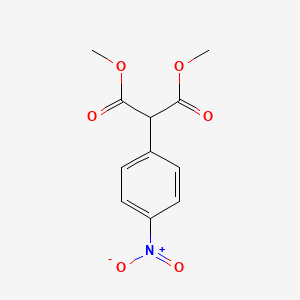
Dimethyl 2-(4-nitrophenyl)malonate
概要
説明
Dimethyl 2-(4-nitrophenyl)malonate is a chemical compound that is part of a broader class of malonates which are known for their utility in various synthetic applications. The presence of the nitro group on the phenyl ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related compounds, such as dialkyl 2-[1-p-nitrophenyl-2-(alkylamino)-2-oxoethyl]malonates, involves the condensation of Meldrum's acid with 4-nitrobenzaldehyde followed by a reaction with alkyl isocyanides in the presence of alcohols, yielding excellent results . This method demonstrates the potential for synthesizing dimethyl 2-(4-nitrophenyl)malonate through similar condensation and functionalization strategies.
Molecular Structure Analysis
The molecular structure of compounds closely related to dimethyl 2-(4-nitrophenyl)malonate has been studied using X-ray diffraction methods, revealing that such molecules can exist in zwitterionic forms with significant intramolecular and intermolecular hydrogen bonding . These structural insights are crucial for understanding the reactivity and interaction of dimethyl 2-(4-nitrophenyl)malonate with other molecules.
Chemical Reactions Analysis
Dimethyl 2-(4-nitrophenyl)malonate can participate in proton transfer reactions, as evidenced by studies on similar compounds. For instance, the deprotonation processes of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile have been investigated, showing quantitative deprotonation by guanidine-like N-bases . This reactivity is indicative of the compound's potential behavior in chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2-(4-nitrophenyl)malonate can be inferred from studies on related compounds. For example, the influence of polar aprotic solvents on the kinetics of proton transfer reactions from dimethyl (4-nitrophenyl)malonate has been examined, indicating that solvent effects are significant in the deprotonation processes . Additionally, the vibrational spectra of compounds with similar functional groups have been recorded and analyzed, providing insights into the vibrational properties that dimethyl 2-(4-nitrophenyl)malonate may exhibit .
科学的研究の応用
Synthesis and Molecular Structure Studies
Dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate was synthesized, and its molecular structure was investigated using NMR, single crystal X-ray diffraction, and ab initio calculations. This study contributes to understanding the structural properties of compounds derived from dimethyl 2-(4-nitrophenyl)malonate, highlighting the preference of the 3-tautomer over the corresponding 5-tautomer in pyrazole derivatives (Jiménez-Cruz et al., 2003).
Organometallic Chemistry
The reaction of dimethylmalonate with 3-nitrophthalonitrile led to the preparation of dimethyl-(2,3-dicyanophenyl)malonate. This compound underwent cyclotetramerization with divalent metal salts, yielding non-peripherally substituted tetra(dihexylmalonate) Cu(II), Pd(II), and Co(II) phthalocyanines. This synthesis showcases an application in the field of organometallic chemistry, providing a pathway to create compounds with potential in materials science and catalysis (Korkut et al., 2011).
Carbon Substituent Introduction
A novel methodology using dimethyl malonate as a one-carbon source and linker has been developed to introduce various functional groups onto aromatic nitro compounds. This approach is significant for the decarboxylation of ester groups originating from dimethyl malonate, demonstrating its utility in synthetic organic chemistry for modifying aromatic compounds (Selvakumar et al., 2001).
Asymmetric Catalysis
The asymmetric conjugate addition of dimethyl malonate to β-nitrostyrene, catalyzed by cinchona alkaloid QD-4, has been theoretically studied. This research provides insight into the mechanism and enantioselectivity of organic catalysts in asymmetric synthesis, contributing to the development of more efficient catalytic processes (Jiang et al., 2014).
Podand Solvents in Organic Reactions
The use of tris(oxaalkyl)phenylsilanes and tris(oxaalkyl)phosphates as podand solvents in proton transfer reactions involving dimethyl (4-nitrophenyl)malonate has been explored. This study demonstrates the influence of solvent environment on reaction kinetics and the stabilization of ionic products, offering a novel approach to controlling organic reactions (Gierczyk et al., 2002).
Safety And Hazards
Dimethyl 2-(4-nitrophenyl)malonate is for R&D use only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
特性
IUPAC Name |
dimethyl 2-(4-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-3-5-8(6-4-7)12(15)16/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUABAXAUVLRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377393 | |
| Record name | dimethyl 2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-nitrophenyl)malonate | |
CAS RN |
4033-88-9 | |
| Record name | dimethyl 2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)
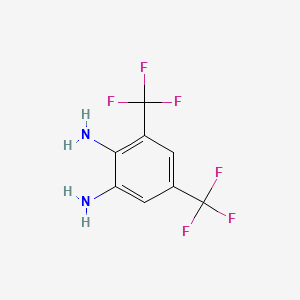
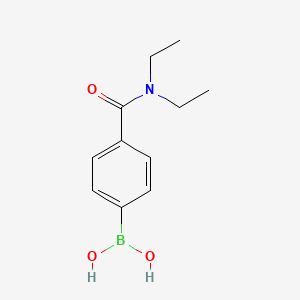
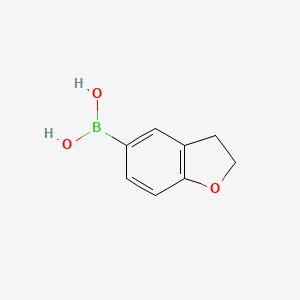
![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)
![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)
![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)

